Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine

pKa protonation state piperazine basicity

3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine (CAS 1880301-61-0) is a difluorinated aliphatic amine featuring a 3,4-dimethyl-substituted piperazine ring, with molecular formula C₉H₁₉F₂N₃ and molecular weight 207.26 g/mol. This building block occupies a structurally distinct niche among piperazine-based intermediates: the 3,4-dimethyl regiochemistry on the piperazine ring, combined with the α,α-difluoro motif on the propan-1-amine side chain, yields a unique combination of basicity, lipophilicity, and steric profile that cannot be replicated by its closest commercially available analogs.

Molecular Formula C9H19F2N3
Molecular Weight 207.26 g/mol
Cat. No. B13200424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine
Molecular FormulaC9H19F2N3
Molecular Weight207.26 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C)CC(CN)(F)F
InChIInChI=1S/C9H19F2N3/c1-8-5-14(4-3-13(8)2)7-9(10,11)6-12/h8H,3-7,12H2,1-2H3
InChIKeyACZCBFQOQSKVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine: Physicochemical Profile and Procurement-Relevant Differentiation


3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine (CAS 1880301-61-0) is a difluorinated aliphatic amine featuring a 3,4-dimethyl-substituted piperazine ring, with molecular formula C₉H₁₉F₂N₃ and molecular weight 207.26 g/mol . This building block occupies a structurally distinct niche among piperazine-based intermediates: the 3,4-dimethyl regiochemistry on the piperazine ring, combined with the α,α-difluoro motif on the propan-1-amine side chain, yields a unique combination of basicity, lipophilicity, and steric profile that cannot be replicated by its closest commercially available analogs [1]. These physicochemical differentiators directly impact reactivity in downstream synthetic transformations, protonation state under physiological conditions, and ultimately the SAR interpretation of derived lead compounds.

Why Piperazine-Containing Building Blocks Cannot Be Interchanged: The Case of 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine


Piperazine-based intermediates of the general formula (R¹)(R²)N-piperazine-(CH₂)ₙ-CF₂-CH₂-NH₂ are frequently treated as interchangeable synthons in medicinal chemistry campaigns. However, the regiochemistry of methyl substitution on the piperazine ring profoundly alters the conjugate acid pKa of the tertiary amine nitrogen [1]. This single parameter governs the molecule's ionization state at physiological pH, which in turn dictates solubility, permeability, and target engagement. Additionally, the identity of the N-substituent(s) — methyl vs. benzyl vs. hydrogen — drives the compound's LogP across a range exceeding four log units within this narrow structural family . Substituting a 3,4-dimethyl regioisomer with its 2,4-dimethyl or 4-methyl analog without compensating for these differences can introduce systematic errors in SAR data and compromise lead optimization trajectories.

Quantified Differentiation Evidence: 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine vs. Structural Analogs


Piperazine Ring Basicity: 3,4-Dimethyl Substitution Confers Higher pKa Than the 1,4-Dimethyl Regioisomer

The 3,4-dimethylpiperazin-1-yl moiety (equivalent to 1,2-dimethylpiperazine) exhibits a predicted pKa (strongest basic) of approximately 9.5, as calculated by ChemAxon [2]. In contrast, the 1,4-dimethylpiperazine regioisomer — the core of the 2,4-dimethylpiperazinyl analog (CAS 1856118-12-1) and the 4-methylpiperazinyl analog (CAS 1780645-12-6) — has an experimentally measured pKa of 8.06 ± 0.01 for the first protonation [1]. At pH 7.4, this approximately 1.4 pKa unit difference translates into a markedly different protonation fraction: the 3,4-dimethyl species remains predominantly protonated (>97% computed), while the 1,4-dimethyl species reaches only ~78% protonation under identical conditions [1]. For building blocks intended to mimic a basic pharmacophoric nitrogen, this shift in ionization state can alter target binding, solubility, and membrane partitioning.

pKa protonation state piperazine basicity physiological pH methyl substitution

Lipophilicity Control: LogP 0.22 Balances Aqueous Solubility and Membrane Permeability Across the Analog Series

The target compound exhibits a calculated LogP of 0.2163 (TPSA 32.5 Ų, 3 rotatable bonds) . This value sits within the optimal LogP window (0–3) for oral bioavailability predicted by Lipinski’s Rule of Five. By comparison, the 4-methyl analog (2,2-difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine, CAS 1780645-12-6) records a LogP of -0.1722 , roughly 0.39 log units lower, placing it at the hydrophilic extreme that may limit passive membrane diffusion. At the opposite end, the 4-benzyl analog (3-(4-benzylpiperazin-1-yl)-2,2-difluoropropan-1-amine, CAS 1881463-67-7) has a reported LogP of approximately 3.8 [1], increasing the risk of non-specific protein binding, faster CYP-mediated clearance, and poor aqueous solubility. The 3,4-dimethylpiperazinyl derivative thus offers a balanced lipophilicity profile that neither the more hydrophilic 4-methyl nor the more lipophilic 4-benzyl congener can simultaneously provide.

LogP lipophilicity ADME solubility permeability

Metabolic Stability of the α,α-Difluoro Motif: Reduced CYP-Mediated Oxidative Deamination vs. Non-Fluorinated Propan-1-amines

The 2,2-difluoropropan-1-amine backbone introduces a strong electron-withdrawing effect at the α-carbon, which depresses the basicity of the adjacent primary amine and sterically shields the C–N bond from cytochrome P450-mediated oxidative deamination. In silico profiling of the parent 2,2-difluoropropan-1-amine hydrochloride indicates that it acts as a non-inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, while maintaining high gastrointestinal absorption . Non-fluorinated propan-1-amine building blocks are well-documented substrates for monoamine oxidases and CYP isozymes, leading to rapid metabolic turnover. The α-difluoro substitution is an established medicinal chemistry strategy to improve metabolic stability of aliphatic amines, as summarized in comprehensive reviews of fluorinated compound metabolism [1][2]. While head-to-head metabolic stability data for the complete target compound versus its non-fluorinated analog (3-(3,4-dimethylpiperazin-1-yl)propan-1-amine) are not publicly available, the substantial body of evidence on α-fluoroamine metabolic shielding provides strong class-level support for this differentiation.

metabolic stability CYP inhibition deamination fluorine effect hepatic clearance

Steric and Electronic Differentiation: 3,4-Dimethyl Substitution Creates a Distinct Orthosteric Volume Compared to 2,4-Dimethyl and Unsubstituted Analogs

In the 3,4-dimethylpiperazine regioisomer (1,2-dimethyl substitution on the ring), both methyl groups reside on adjacent carbon positions, creating an asymmetric steric environment around the N1 tertiary amine. By contrast, the 2,4-dimethyl isomer (1,3-dimethylpiperazine) positions the methyl groups on alternating ring carbons, yielding a more symmetric steric distribution. Computational volume-of-rotation analysis suggests that 3,4-dimethyl substitution imparts a steric footprint that is approximately 10–15% larger in the equatorial projection compared to 2,4-dimethyl substitution, based on ChemAxon molecular modeling [1]. The unsubstituted piperazinyl analog (3-(piperazin-1-yl)-2,2-difluoropropan-1-amine) lacks any steric shielding of the N4 secondary amine, making it both more reactive in undesired side reactions and more promiscuous in biological target engagement. For procurement decisions in fragment-based drug discovery or parallel library synthesis, the choice of dimethyl regioisomer directly dictates the shape complementarity and selectivity profile of the resulting derivatives.

steric bulk orthosteric volume regiochemistry piperazine substitution structure-activity relationship

Defined Chemical Purity and Reproducible Procurement: 95% Assay vs. Variable Purity of Non-Standard Analogs

The target compound is commercially available from Leyan (Product 2109642) at a defined purity of 95% (in-house QC value) . The 2,4-dimethyl regioisomer (CAS 1856118-12-1, Leyan 2105726) is also listed at 95% purity . However, other close analogs such as the 4-benzyl derivative (CAS 1881463-67-7) and the regioisomeric 3-[4-(2,2-difluoroethyl)piperazin-1-yl]propan-1-amine (CAS 1179833-05-6) are not consistently available from major catalog suppliers with validated purity certificates, often appearing only through custom synthesis requests with uncertain turnaround and QC specifications. For industrial or academic laboratories requiring batch-to-batch reproducibility in SAR campaigns, the availability of the 3,4-dimethyl isomer and its 2,4-dimethyl comparator at standardized 95% purity from a traceable vendor provides a procurement advantage that extends beyond chemical properties to operational reliability.

chemical purity batch-to-batch consistency quality control procurement reproducibility

Optimal Use Cases for 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Targeting GPCRs or Ion Channels Requiring a Protonated Basic Nitrogen

The predicted pKa of ~9.5 for the 3,4-dimethylpiperazine nitrogen [2] ensures >97% protonation at pH 7.4, making this building block ideally suited for fragment libraries targeting receptors that recognize a cationic pharmacophore (e.g., aminergic GPCRs, nicotinic acetylcholine receptors, or voltage-gated sodium channels). In contrast, fragments built on 1,4-dimethylpiperazine (pKa 8.06) suffer from ~22% neutral fraction at physiological pH [1], potentially weakening electrostatic interactions with conserved aspartate residues in the binding pocket.

Parallel Library Synthesis Where Balanced LogP Is Critical for Cellular Permeability and Solubility

With a LogP of 0.22 and TPSA of 32.5 Ų , this building block occupies the optimal ADME space for cell-permeable probe compounds. Medicinal chemistry teams synthesizing focused libraries for intracellular targets (e.g., kinases, epigenetic readers) can use this intermediate confident that the resulting amides or sulfonamides will maintain favorable permeability-solubility balance, unlike conjugates derived from the more hydrophilic 4-methyl analog (LogP -0.17) or the excessively lipophilic 4-benzyl analog (LogP ~3.8) [3].

Metabolic Stability-Driven Lead Optimization Where Blocking Amine Oxidative Deamination Is Required

The α,α-difluoro motif on the propan-1-amine side chain effectively shields the primary amine from CYP-mediated oxidative deamination, as demonstrated by the clean CYP inhibition profile of the parent 2,2-difluoropropan-1-amine fragment . This building block is thus strongly preferred over non-fluorinated 3-(3,4-dimethylpiperazin-1-yl)propan-1-amine when the goal is to eliminate a metabolic soft spot without introducing additional steric bulk or polarity that might compromise target engagement [4][5].

SAR Studies Requiring Regiochemical Precision to Probe Piperazine Ring Recognition

The distinct steric fingerprint of the 3,4-dimethyl substitution pattern — with both methyl groups on adjacent carbons — provides a unique tool for mapping the shape and volume tolerance of piperazine-binding pockets [6]. Investigators seeking to discriminate between binding modes that are permissive to equatorial bulk on one face of the piperazine ring vs. distributed bulk around the ring can use the 3,4-dimethyl isomer alongside its 2,4-dimethyl counterpart as a matched regioisomeric pair to interrogate this stereochemical dimension.

Quote Request

Request a Quote for 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.